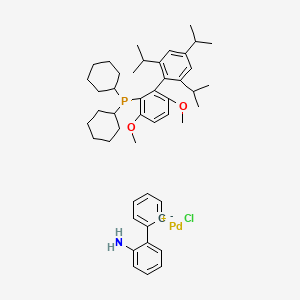
Biotin-4-luorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-4-fluorescein is synthesized through a multi-step process that involves the conjugation of biotin with fluorescein. The synthesis typically starts with the activation of biotin, followed by its reaction with a fluorescein derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of biotin-4-fluorescein involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high throughput. The final product is purified using techniques such as chromatography to remove any impurities and ensure the desired level of fluorescence .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-4-fluorescein primarily undergoes binding reactions with avidin and streptavidin. These reactions are characterized by high affinity and specificity, making them ideal for various biochemical assays .
Common Reagents and Conditions
The binding reactions typically involve the use of aqueous buffers at physiological pH. The presence of divalent cations such as calcium or magnesium can enhance the binding affinity. The reactions are usually carried out at room temperature, although some protocols may require incubation at higher temperatures to accelerate the binding process .
Major Products Formed
The primary product formed from the binding reactions of biotin-4-fluorescein is a biotin-avidin or biotin-streptavidin complex. This complex is highly stable and can be used for various applications, including fluorescence-based detection and quantification of biotin-binding sites .
Applications De Recherche Scientifique
Biotin-4-fluorescein has a wide range of applications in scientific research:
Mécanisme D'action
Biotin-4-fluorescein exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This binding is non-cooperative and results in strong fluorescence quenching, which can be measured to quantify the concentration of biotin-binding sites. The molecular targets of biotin-4-fluorescein are the biotin-binding sites on avidin and streptavidin, and the pathway involves the formation of a stable biotin-avidin or biotin-streptavidin complex .
Comparaison Avec Des Composés Similaires
Biotin-4-fluorescein is unique in its high fluorescence intensity and stability, making it superior to other fluorescent biotin derivatives such as biotin-rhodamine 110 and fluorescein biotin. These similar compounds also bind to avidin and streptavidin but may have different spectral properties and stability under various conditions .
List of Similar Compounds
- Biotin-rhodamine 110
- Fluorescein biotin
- Biotin-CF® Dye
Biotin-4-fluorescein stands out due to its high photostability and strong fluorescence, making it a preferred choice for many biochemical assays and research applications .
Propriétés
Formule moléculaire |
C33H32N4O8S |
|---|---|
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
3',6'-dihydroxy-3-oxo-N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43) |
Clé InChI |
AIDMEYLMNJVABB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate](/img/no-structure.png)
![1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)](/img/structure/B12320687.png)
![3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320691.png)
![11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B12320704.png)
![10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B12320710.png)






![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
